Bstfa-tmcs

Silylation Derivatization Sterically hindered hydroxyls

BSTFA-TMCS is the definitive TMS donor reagent for GC/GC-MS derivatization of polar, non-volatile analytes. BSTFA alone fails to derivatize sterically hindered hydroxyls and secondary amines-TMCS catalysis (1% v/v) resolves this limitation, enabling complete derivatization where generic reagents produce false negatives. • Empirically validated for 70+ analyte CEC panels with superior overall yield vs. MSTFA or BSTFA alone • Optimized for benzodiazepine forensic toxicology and chlorophenol environmental monitoring per multicriteria decision studies • Standard 99:1 (BSTFA:TMCS) formulation supports reproducible, high-throughput workflows with minimal method re-optimization Procure BSTFA-TMCS rather than BSTFA alone to avoid method failure in metabolomics, pharmaceutical intermediate characterization, and fatty acid amide analysis.

Molecular Formula C11H27ClF3NOSi3
Molecular Weight 366.04 g/mol
Cat. No. B1146091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBstfa-tmcs
SynonymsN,O-bis(trimethylsilyl) Trifluoroacetamide Trimethylchlorosilane;  2,2,2-trifluoro-N-(trimethylsilyl)ethanimidic Acid Trimethylsilyl Ester mixt. with Chlorotrimethylsilane;  Sylon BFT Mixture; 
Molecular FormulaC11H27ClF3NOSi3
Molecular Weight366.04 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl
InChIInChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7+;
InChIKeyFNENVUOGWFDQAI-RRAJOLSVSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BSTFA-TMCS Silylation Reagent Overview


N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA-TMCS) is a trimethylsilyl (TMS) donor reagent mixture used for the derivatization of polar, non-volatile analytes prior to gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) analysis . The standard formulation is BSTFA with 1% (v/v) TMCS as a catalyst, though higher TMCS concentrations (up to 10-20%) are available for challenging substrates [1]. This reagent combination is widely employed across metabolomics, forensic toxicology, pharmaceutical analysis, and environmental monitoring for converting alcohols, amines, carboxylic acids, and phenols into volatile, thermally stable TMS derivatives .

1 GC-MS derivatization workflow for polar non-volatile analytes requiring TMS conversion
2 Enables derivatization of sterically hindered hydroxyls and secondary amines that BSTFA alone cannot access
3 Standard formulation with 1% (v/v) TMCS catalyst; higher TMCS options (up to 20%) available for resistant substrates

Why Generic Substitution Fails for BSTFA-TMCS


Substituting BSTFA-TMCS with generic silylation reagents such as BSTFA alone, BSA, or MSTFA without quantitative validation introduces specific, documented analytical failures. BSTFA alone fails to derivatize sterically hindered hydroxyls and secondary amines, which the TMCS catalyst enables [1]. Replacing BSTFA-TMCS with BSA compromises early-eluting analyte detection due to less volatile byproducts that co-elute and interfere chromatographically . MSTFA, while a stronger donor in some systems, exhibits different solvent compatibility and substrate selectivity profiles that alter derivatization efficiency in non-optimized matrices [2]. The following evidence items quantify these differential performance characteristics to support informed procurement and method selection decisions.

BSTFA alone fails to derivatize sterically hindered hydroxyls, secondary amines, and amides – TMCS catalyst is required for these substrates
BSA substitution may introduce early-peak interference from less volatile byproducts, compromising quantitation of low-boiling analytes
MSTFA exhibits different solvent compatibility and substrate selectivity; derivatization efficiency may not transfer without re-optimization

BSTFA-TMCS Differentiation Evidence


Derivatization of Hindered Hydroxyls and Secondary Amines

BSTFA alone cannot completely derivatize amides, secondary amines, and sterically hindered hydroxyl groups. The addition of TMCS at 1-20% (v/v) to BSTFA enables quantitative derivatization of these otherwise unreactive or incompletely reacted functional groups [1][2]. This is a binary, functional-go/no-go differentiation: BSTFA alone fails to produce detectable TMS derivatives for hindered substrates, while BSTFA-TMCS yields complete derivatization. For procurement, this directly determines method feasibility for analytes containing hindered hydroxyls (e.g., certain triterpenes, sterols, and fatty acid amides) where BSTFA alone would yield false negatives or severe under-quantitation.

Hindered Substrate Derivatization
Class-level inference
BSTFA-TMCS: Complete derivatization
BSTFA alone: No derivatization
Enables method for sterically hindered analytes; BSTFA alone may yield false negatives
TMCS concentration range 1–20% (v/v); general silylation conditions
Silylation Derivatization Sterically hindered hydroxyls Secondary amines Amides

Volatile Byproducts Eliminate Early-Peak Interference

BSTFA (and BSTFA-TMCS) reaction byproducts are more volatile than those produced by BSA derivatization. This differential volatility prevents co-elution and interference with early-eluting analyte peaks in GC chromatograms . While no single numeric volatility metric is provided, the practical chromatographic outcome is consistently documented: BSTFA-TMCS avoids interference with early peaks, whereas BSA may obscure them. This makes BSTFA-TMCS the preferred choice for methods analyzing low-boiling compounds or requiring clean baselines in the early retention time window [1].

Byproduct Volatility & Interference
Class-level inference
BSTFA-TMCS byproducts more volatile, avoiding early-peak co-elution
BSA byproducts may co-elute with early peaks
Supports clean baselines for low-boiling analytes; reduces quantitation error risk
Qualitative chromatographic advantage reported across GC/GC-MS platforms
Chromatography GC-MS Derivatization byproducts Volatility Early-eluting peaks

Faster Reaction Rate vs. BSA

BSTFA reacts faster and more completely than BSA, a difference attributed to the trifluoroacetamide leaving group in BSTFA versus the acetamide leaving group in BSA [1]. This kinetic advantage translates to higher derivatization yields under identical reaction conditions and shorter reaction times for complete conversion. The trifluoroacetamide leaving group is more electron-withdrawing, accelerating nucleophilic attack on the silicon center. Procurement decisions favoring BSTFA-TMCS over BSA-based reagents are justified when method throughput or quantitative yield are critical performance parameters.

Reaction Rate vs. BSA
Class-level inference
Faster and more complete reaction attributed to trifluoroacetamide leaving group
Higher derivatization yield under identical conditions; supports high-throughput workflows
Reported kinetic advantage; standard silylation conditions
Reaction kinetics Derivatization efficiency Leaving group Trifluoroacetamide

Best Yield for Contaminants of Emerging Concern

In a 2023 chemometric optimization study of silylation procedures for 70 selected contaminants of emerging concern (CECs), three reagents were compared: MSTFA, BSTFA, and BSTFA + 1% TMCS. The study found that BSTFA + 1% TMCS gave the best overall yield among the three reagents tested [1]. This direct comparative evidence demonstrates that for complex environmental analyte panels, the TMCS-catalyzed BSTFA formulation provides superior derivatization efficiency relative to both uncatalyzed BSTFA and the often-cited stronger donor MSTFA. This finding challenges the common assumption that MSTFA is universally superior for all applications.

CEC Multi-Analyte Yield
Direct head-to-head
Highest reported overall yield among BSTFA+1%TMCS, MSTFA, BSTFA (70 CECs, 2023)
Supports selection for broad environmental contaminant panels; challenges MSTFA supremacy assumption
Chemometric optimization; GC-MS analysis
Contaminants of emerging concern CEC Chemometrics Derivatization optimization Environmental analysis

Top Performance in Chlorophenol Multicriteria Analysis

A systematic multicriteria decision analysis (MCDA) evaluated eight derivatization reagents for eight chlorophenols across three dimensions: derivatization reaction efficiency, chromatographic separation quality, and green chemistry metrics. BSTFA:TMCS ranked highest in the comprehensive assessment for best total performance [1]. Specifically, BSTFA:TMCS gave the best chromatographic separation of derivatized analytes among all reagents tested, while acetic anhydride ranked best for reaction efficiency and HFBI ranked best for greenness. The aggregated MCDA ranking provides a holistic, quantitative justification for selecting BSTFA-TMCS when balanced analytical performance across multiple criteria is required.

Chlorophenol MCDA Ranking
Direct head-to-head
Top-ranked in multicriteria assessment (reaction, separation, greenness) among 8 reagents
Supports balanced method optimization when multiple performance dimensions are required
8 chlorophenols; TOPSIS MCDA; BSTFA:TMCS ranked best separation
Chlorophenols Multicriteria decision analysis MCDA Derivatization optimization Green chemistry

Pivotal Factors for Benzodiazepine Derivatization

A 2024 study using principal component analysis (PCA) and hierarchical cluster analysis (HCA) optimized BSTFA + 1% TMCS silylation of ten structurally diverse benzodiazepines for forensic GC-MS analysis. The results identified BSTFA + 1% TMCS concentration and solvent volume as pivotal factors for achieving high silylation efficiency, while temperature, reaction time, and catalyst were less critical [1]. This provides actionable method development guidance: procurement of BSTFA-TMCS should be coupled with careful control of reagent concentration and solvent selection, whereas extensive optimization of other parameters may be unnecessary. The method was validated on 30 real forensic samples, demonstrating practical applicability.

Benzodiazepine Silylation Factors
Supporting evidence
BSTFA+1%TMCS concentration and solvent volume identified as pivotal; temperature, time, catalyst less critical
Guides efficient method development for forensic GC-MS, reducing unnecessary optimization
10 benzodiazepines; PCA/HCA; validated on 30 real forensic samples
Benzodiazepines Forensic toxicology Silylation optimization PCA HCA

BSTFA-TMCS Application Scenarios


Sterically Hindered Analyte Analysis

BSTFA-TMCS is the reagent of choice for derivatizing samples containing sterically hindered hydroxyls, secondary amines, or amides that BSTFA alone cannot derivatize [1][2]. Applications include triterpene profiling in plant extracts, fatty acid amide analysis, and pharmaceutical intermediate characterization where complete derivatization is essential for accurate quantitation. Laboratories targeting these analyte classes should procure BSTFA-TMCS rather than BSTFA alone to avoid method failure and false negatives.

Contaminants of Emerging Concern Monitoring

For laboratories developing GC-MS methods for CEC panels (70+ analytes), BSTFA + 1% TMCS is empirically demonstrated to provide the best overall derivatization yield compared to MSTFA and BSTFA alone [3]. This makes BSTFA-TMCS the evidence-based procurement choice for environmental monitoring programs requiring robust, multi-analyte derivatization with minimal method re-optimization.

Benzodiazepine Analysis in Forensic Toxicology

BSTFA-TMCS is validated for benzodiazepine analysis in forensic and biological samples, with method optimization studies confirming that reagent concentration and solvent volume are the key controllable factors for high silylation efficiency [4]. Procurement of standardized BSTFA-TMCS (99:1) formulations supports reproducible, high-throughput forensic workflows where method robustness and validated performance on real case samples are mandatory.

Chlorophenol Analysis with Balanced Performance

When selecting a derivatization reagent for chlorophenol analysis where reaction efficiency, chromatographic separation, and green chemistry considerations must be balanced, BSTFA:TMCS provides the best overall performance as demonstrated by multicriteria decision analysis [5]. This scenario supports BSTFA-TMCS procurement over alternatives like acetic anhydride or HFBI when holistic method quality is the selection criterion.

Application
Selection Property
Validation Focus
Sterically Hindered Analyte Analysis
TMCS-catalyzed silylation enables complete derivatization of hindered hydroxyls, secondary amines, and amides
Quantitative conversion and detection of analytes that BSTFA alone cannot derivatize
CEC Multi-Analyte Monitoring
Reported high overall yield for broad contaminant panels, outperforming uncatalyzed BSTFA and MSTFA in head-to-head study
Method robustness and yield consistency across diverse emerging contaminants
Forensic Benzodiazepine Analysis
Reagent concentration and solvent volume validated as key optimization factors for reproducible high-efficiency derivatization
Reliable, validated method performance on real forensic samples with minimal superfluous optimization
Chlorophenol Analysis – Balanced Criteria
Top-ranked overall performance across reaction efficiency, chromatographic separation, and green chemistry metrics in multicriteria evaluation
Holistic method quality when multi-parameter trade-offs must be considered

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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